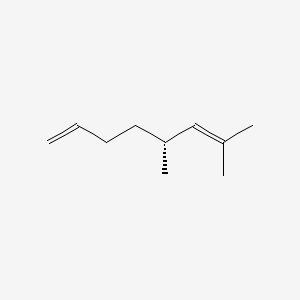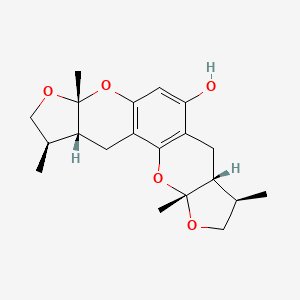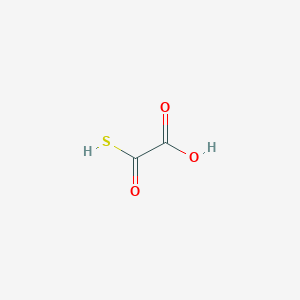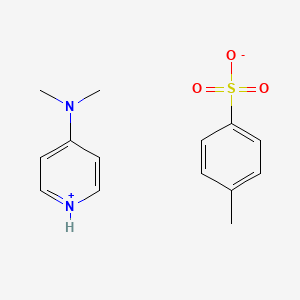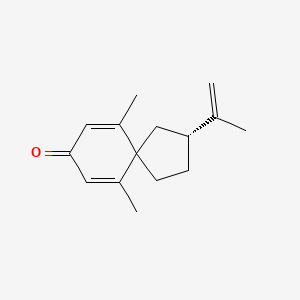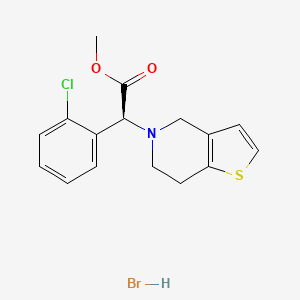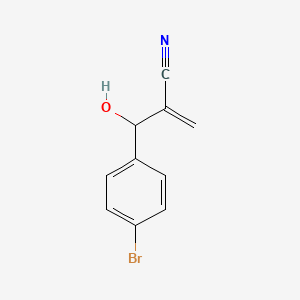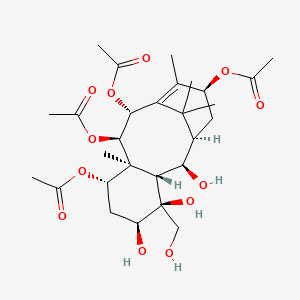
Taxumairol N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxumairol N is a natural product found in Taxus mairei with data available.
Wissenschaftliche Forschungsanwendungen
Taxane Diterpenoids Discovery and Cytotoxic Properties
Research on Taxumairol N primarily revolves around the discovery of novel taxane diterpenoids and their potential cytotoxic properties. For instance, Shen, Lo, Chen, Kuo, and Hung (2000) isolated Taxumairol N from the roots of Taxus mairei, characterizing its structure through various NMR techniques. They identified its structure as 7beta,9alpha,10beta,13alpha-tetraacetoxy-2alpha, 4alpha,5alpha,20-tetrahydroxytax-11-ene. This research contributes significantly to the understanding of the chemical diversity within Taxus species (Shen et al., 2000).
Taxumairol N in Cancer Research
A key focus in the study of Taxumairol N is its potential application in cancer research. Early studies such as those by Shen, Tai, and Chen (1996) have noted the cytotoxic effects of related compounds like Taxumairol A against various tumor cell lines, suggesting a potential avenue for cancer treatment research. Although specific studies on Taxumairol N's cytotoxicity are limited, the broader research on taxoids from Taxus mairei roots underlines the significance of these compounds in developing anticancer therapies (Shen, Tai, & Chen, 1996).
Taxumairol N and Its Role in Taxus Species Diversity
Taxumairol N also plays a role in demonstrating the chemical diversity of Taxus species. Studies have focused on isolating and characterizing various new taxoids from Taxus mairei, highlighting the plant's rich reservoir of potentially beneficial compounds. For instance, Xia, Peng, Zhao, Xu, Zhao, and Sun (2005) isolated 2,20‐O‐diacetyltaxumairol N from Taxus chinensis, further emphasizing the diversity of taxane diterpenoids across different Taxus species and their potential applications in medicine (Xia et al., 2005).
Eigenschaften
Molekularformel |
C28H42O12 |
|---|---|
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
[(1R,2R,3R,4S,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-2,4,5-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate |
InChI |
InChI=1S/C28H42O12/c1-12-18(37-13(2)30)9-17-22(35)24-27(8,20(38-14(3)31)10-19(34)28(24,36)11-29)25(40-16(5)33)23(39-15(4)32)21(12)26(17,6)7/h17-20,22-25,29,34-36H,9-11H2,1-8H3/t17-,18-,19-,20-,22+,23+,24-,25-,27+,28-/m0/s1 |
InChI-Schlüssel |
VTKBQFQXWSDZJR-JIHAPQACSA-N |
Isomerische SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)(CO)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(C3(C(CC(C(C3C(C(C2(C)C)CC1OC(=O)C)O)(CO)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Synonyme |
7beta,9alpha,10beta,13alpha-tetraacetoxy-2alpha,4alpha,5alpha,20-tetrahydroxytax-11-ene taxumairol N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



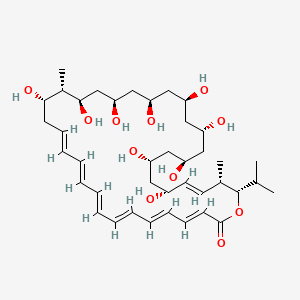
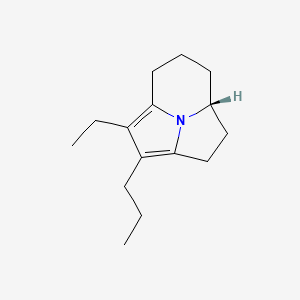
![2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester](/img/structure/B1251745.png)


